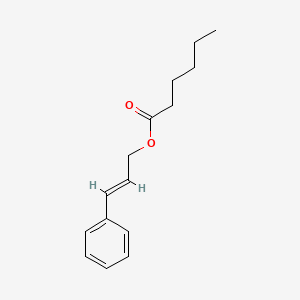
cinnamyl caproate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cinnamyl caproate can be synthesized through the esterification of hexanoic acid with cinnamyl alcohol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of hexanoic acid, 3-phenyl-2-propenyl ester follows a similar esterification process. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. After the reaction, the product is purified through processes such as distillation and crystallization to obtain the desired ester in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: cinnamyl caproate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Oxidation: The ester can be oxidized using strong oxidizing agents to form corresponding carboxylic acids and aldehydes.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Hexanoic acid and cinnamyl alcohol.
Oxidation: Carboxylic acids and aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
cinnamyl caproate has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which hexanoic acid, 3-phenyl-2-propenyl ester exerts its effects is primarily through its interaction with olfactory receptors in the nasal cavity . The ester binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma . Additionally, its potential antimicrobial activity may involve disruption of microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Cinnamyl acetate: Another ester with a similar aromatic profile but different chemical structure.
Hexyl cinnamaldehyde: Shares the cinnamyl group but differs in its aldehyde functionality.
Benzyl acetate: Similar ester functionality but with a benzyl group instead of a cinnamyl group.
Uniqueness: cinnamyl caproate is unique due to its specific combination of hexanoic acid and cinnamyl alcohol, which imparts a distinct aroma and chemical properties . Its versatility in various applications, from fragrances to potential therapeutic uses, sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
6994-20-3 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
[(E)-3-phenylprop-2-enyl] hexanoate |
InChI |
InChI=1S/C15H20O2/c1-2-3-5-12-15(16)17-13-8-11-14-9-6-4-7-10-14/h4,6-11H,2-3,5,12-13H2,1H3/b11-8+ |
InChI-Schlüssel |
BHXVENZBMFLCKE-DHZHZOJOSA-N |
SMILES |
CCCCCC(=O)OCC=CC1=CC=CC=C1 |
Isomerische SMILES |
CCCCCC(=O)OC/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
CCCCCC(=O)OCC=CC1=CC=CC=C1 |
Key on ui other cas no. |
6994-20-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















